molecular formula C8H14O3 B13334383 2,8-Dioxaspiro[4.5]decan-6-ol

2,8-Dioxaspiro[4.5]decan-6-ol

Cat. No.: B13334383
M. Wt: 158.19 g/mol
InChI Key: FBYCXPCFRNBLOQ-UHFFFAOYSA-N
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Description

Systemic IUPAC Nomenclature of Spiro Compounds with Heteroatoms

The naming of spiro compounds, which contain at least two rings sharing a single common atom, follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). msu.eduwikipedia.org For 2,8-Dioxaspiro[4.5]decan-6-ol, the name is systematically deconstructed as follows:

Spiro : This prefix identifies the compound as having a spirocyclic structure, where two rings are connected through one common atom, the spiroatom. wikipedia.org

[4.5] : The numbers within the square brackets indicate the number of atoms in each ring, excluding the spiroatom itself. The numbers are cited in ascending order. In this case, one ring has four atoms (a five-membered ring) and the other has five atoms (a six-membered ring). wikipedia.org

decan : This root name specifies the total number of atoms in the bicyclic system, which is ten (4 + 5 + 1 spiroatom). msu.edu

Dioxa : This is an example of skeletal replacement ('a') nomenclature, indicating that two carbon atoms in the decane (B31447) framework have been replaced by oxygen atoms. qmul.ac.uk

2,8- : These locants specify the positions of the heteroatoms (oxygen) within the spirocyclic framework. Numbering starts in the smaller ring at an atom adjacent to the spiroatom and proceeds around the small ring, through the spiroatom, and around the larger ring. wikipedia.orgqmul.ac.uk For this compound, the spiroatom is designated as C5. Numbering begins in the five-membered ring, placing the first oxygen at position 2. It continues around the six-membered ring, placing the second oxygen at position 8.

-6-ol : This suffix indicates the presence of a principal functional group, a hydroxyl (-OH) group, located at position 6 of the spiroalkane backbone. msu.edu

The systematic application of these rules leads to the unambiguous name this compound.

Table 1: IUPAC Nomenclature Deconstruction

Component Meaning
Spiro Indicates a spirocyclic compound with one shared atom.
[4.5] Denotes a 5-membered ring and a 6-membered ring, excluding the spiroatom.
decan Specifies a total of 10 atoms in the bicyclic framework.
Dioxa Indicates the replacement of two carbons with two oxygen atoms.
2,8- Locants for the oxygen atoms.

| -6-ol | Suffix for a hydroxyl group at position 6. |

Assignment of Absolute and Relative Stereochemistry: R/S and E/Z Conventions for this compound

The structure of this compound contains multiple stereogenic centers, leading to various stereoisomers. The assignment of stereochemistry is crucial for its definitive description.

Chiral Centers : The molecule possesses two primary stereogenic centers:

C5 (The Spiroatom) : Spiroatoms can be chiral centers if the two rings are appropriately substituted. wikipedia.org In this molecule, the spiroatom C5 is bonded to four different groups (C1, C4, C6, and C10), making it a stereocenter.

C6 : This carbon is bonded to four different groups: the hydroxyl group (-OH), a hydrogen atom, C5, and C7. It is therefore a stereocenter.

R/S Convention : The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk

At C5 : The four connected atoms (C1, C4, C6, C10) are ranked based on the atoms attached to them. The sequence rules are applied by exploring the atoms in each ring system layer by layer until a point of difference is found. iupac.org

At C6 : The priority of the substituents is determined as follows: -OH > C5 > C7 > -H. The orientation of these groups in three-dimensional space determines whether the configuration is R (rectus) or S (sinister).

E/Z Convention : The E/Z convention is used to describe the stereochemistry of double bonds. Since the core structure of this compound is fully saturated and contains no double bonds, the E/Z descriptors are not applicable. qmul.ac.uk

The relative stereochemistry of the substituents on the six-membered ring can also be described using cis/trans notation, where cis indicates that the hydroxyl group at C6 and a reference point on the other ring are on the same side of the six-membered ring, and trans indicates they are on opposite sides.

Diastereotopic and Enantiotopic Relationships within the 2,8-Dioxaspiro[4.5]decane Framework

The presence of chirality within the this compound molecule influences the relationship between otherwise chemically similar atoms or groups, such as the methylene (B1212753) protons. These relationships can be classified as homotopic, enantiotopic, or diastereotopic. masterorganicchemistry.comchadsprep.com

Homotopic groups are interchangeable by a rotational axis of symmetry. Replacing them results in the same molecule.

Enantiotopic groups are interchangeable by a plane of symmetry but not a rotational axis. Replacing them creates a pair of enantiomers. masterorganicchemistry.com In an achiral environment, enantiotopic protons are chemically equivalent in NMR spectroscopy. masterorganicchemistry.com

Diastereotopic groups are not interchangeable by any symmetry operation. Replacing them one at a time produces diastereomers. masterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in NMR spectra. masterorganicchemistry.com

Within any single chiral stereoisomer of this compound, the molecule is asymmetric. Consequently, the pairs of protons on the methylene carbons (C1, C3, C4, C7, C9, and C10) are diastereotopic. For example, if we consider the two protons attached to C7, replacing one with a deuterium (B1214612) atom would create a diastereomer relative to the molecule formed by replacing the other proton. This non-equivalence is a direct result of the fixed chiral centers at C5 and C6.

Table 2: Proton Relationships in a Chiral Isomer of this compound

Methylene Carbon Proton Pair Relationship Rationale
C1 HA, HB Diastereotopic Proximity to the chiral spirocenter (C5).
C3 HC, HD Diastereotopic Proximity to the chiral spirocenter (C5).
C7 HE, HF Diastereotopic Molecule is chiral; no plane of symmetry.
C9 HG, HH Diastereotopic Molecule is chiral; no plane of " "

| C10 | HI, HJ | Diastereotopic | Molecule is chiral; no plane of " " |

Isomeric Forms and Their Definitive Structural Representation

With two stereogenic centers (C5 and C6), a maximum of 2n = 22 = 4 stereoisomers are possible for this compound. These isomers exist as two pairs of enantiomers.

The four stereoisomers are:

(5R, 6R)-2,8-Dioxaspiro[4.5]decan-6-ol

(5S, 6S)-2,8-Dioxaspiro[4.5]decan-6-ol

(5R, 6S)-2,8-Dioxaspiro[4.5]decan-6-ol

(5S, 6R)-2,8-Dioxaspiro[4.5]decan-6-ol

Enantiomeric Pairs:

Pair A: The (5R, 6R) and (5S, 6S) isomers are non-superimposable mirror images of each other.

Pair B: The (5R, 6S) and (5S, 6R) isomers are also non-superimposable mirror images of each other.

Diastereomeric Relationships: Any isomer from Pair A is a diastereomer of any isomer from Pair B. For example, the (5R, 6R) isomer and the (5R, 6S) isomer are diastereomers because they are stereoisomers but not mirror images.

The definitive structural representation requires a three-dimensional drawing for each isomer, clearly indicating the stereochemistry at C5 and C6 using wedge-and-dash notation.

Table 3: Isomeric Forms of this compound

Isomer Absolute Configuration Relationship to (5R, 6R)
1 (5R, 6R) Identity
2 (5S, 6S) Enantiomer
3 (5R, 6S) Diastereomer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,8-dioxaspiro[4.5]decan-6-ol

InChI

InChI=1S/C8H14O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h7,9H,1-6H2

InChI Key

FBYCXPCFRNBLOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12CCOC2)O

Origin of Product

United States

Synthetic Methodologies for 2,8 Dioxaspiro 4.5 Decan 6 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 2,8-Dioxaspiro[4.5]decan-6-ol Scaffold

A specific retrosynthetic analysis for this compound has not been published. General retrosynthetic strategies for spiroketals typically involve disconnecting the spirocyclic core back to a dihydroxyketone precursor. thieme-connect.com However, without experimental data for the target molecule, any proposed retrosynthesis would be purely theoretical.

Total Synthesis Approaches to Racemic this compound

There are no published reports on the total synthesis of racemic this compound.

While numerous strategies exist for spiroketal formation, such as acid-catalyzed cyclization of hydroxy ketones or dihydroxy ketones, none have been specifically applied and documented for the synthesis of this compound.

The methods for the introduction and functionalization of the hydroxyl group at the C-6 position of the 2,8-Dioxaspiro[4.5]decane skeleton are not described in the scientific literature.

Asymmetric Synthesis of Enantiopure this compound

There are no published methods for the asymmetric synthesis of enantiopure this compound.

General methods for asymmetric spiroketal synthesis often employ chiral auxiliaries or catalytic asymmetric reactions to control stereochemistry. sigmaaldrich.com However, the application of these methods to produce enantiopure this compound has not been reported.

The literature describes various stereoselective ring-closing methodologies to form spiroketals, often relying on thermodynamic or kinetic control. mskcc.org There is no information available on the use of these methodologies for the specific synthesis of this compound stereoisomers.

Kinetic Resolution and Chiral Separation Techniques for Isomers of this compound.

The separation of enantiomers of spiroketal systems, including derivatives of this compound, is crucial for determining the biological activity of individual stereoisomers. Kinetic resolution and chiral separation are powerful techniques to achieve this.

Kinetic resolution, a widely used method in both academic and industrial settings, relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.net This approach can provide high enantioselectivity and yields for both the desired product and the recovered starting material. researchgate.net Enzymes, particularly lipases, are popular catalysts for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivities and mild reaction conditions. researchgate.netresearchgate.net For instance, lipase (B570770) B from Candida antarctica has been effectively used in the kinetic resolution of various racemic amines through acylation, a process that could be adapted for amino-derivatives of dioxaspiro-decan-ol. researchgate.net

Chiral separation techniques, primarily High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), are essential for the analytical and preparative separation of enantiomers. wvu.edu The choice of a suitable chiral selector is often based on empirical screening, though predictions can be made based on common structural features. wvu.edu For example, the enantiomeric resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a related spirocyclic compound, was successfully achieved using a Chiralpak IA column. mdpi.com Capillary electrophoresis (CE) with a chiral selector in the running buffer is another effective method for chiral separation. wvu.edu

Table 1: Techniques for Chiral Resolution and Separation

Technique Description Key Advantages Relevant Compounds
Kinetic Resolution Utilizes a chiral catalyst (e.g., enzyme) or reagent to selectively react with one enantiomer of a racemic mixture. researchgate.net Can provide high enantiomeric excess (ee) and yield. researchgate.net Racemic alcohols, amines, and their derivatives. researchgate.netresearchgate.net
Chiral HPLC Employs a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP. wvu.edu Versatile for a wide range of nonvolatile compounds; allows for online detection and quantification. wvu.edu Chiral drugs and bioactive molecules. wvu.edu
Chiral Capillary Electrophoresis (CE) Separates enantiomers in a capillary based on their differential mobility in the presence of a chiral selector in the buffer. wvu.edu High efficiency and resolution. Chiral drugs and bioactive molecules. wvu.edu

Enzymatic Synthesis and Biocatalytic Approaches to the Compound.

Enzymatic synthesis and biocatalysis offer significant advantages in terms of selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact. Dioxygenase enzymes, a type of Rieske non-heme iron oxygenase, are particularly valuable in biocatalysis for their ability to introduce chirality into aromatic substrates in a regio- and stereoselective manner. rsc.orgrsc.org For example, the oxidation of benzoic acid by a microorganism expressing benzoate (B1203000) dioxygenase yields an ipso, ortho-arene cis-diol, a versatile chiral building block. rsc.org This homochiral diol contains diverse and differentiated functionality that can be used to synthesize highly oxygenated structures, including spiroketals. rsc.orgrsc.org

Lipases are another important class of enzymes used in the synthesis of chiral compounds. They are widely employed for the kinetic resolution of racemic alcohols and esters. researchgate.net For example, Novozyme 435 (lipase B from Candida antarctica) and Lipozyme TL IM (Thermomyces lanuginosus) have been successfully used for the kinetic resolution of a key intermediate in the synthesis of the pheromone chalcogran. researchgate.net These enzymes can achieve high enantiomeric excesses (>98%) under optimized conditions. researchgate.net

The application of these enzymatic approaches to precursors of this compound could provide a direct and efficient route to specific stereoisomers. For instance, the enzymatic hydroxylation of a suitable cyclohexanone (B45756) derivative or the kinetic resolution of a racemic precursor alcohol could be explored.

Table 2: Enzymes in the Synthesis of Chiral Spiroketal Precursors

Enzyme Type Example Organism/Name Reaction Type Application
Dioxygenase Toluene dioxygenase (TDO), Naphthalene dioxygenase (NDO), Biphenyl dioxygenase (BPDO) rsc.org Dihydroxylation of aromatic rings Creation of chiral cis-diols as synthetic intermediates. rsc.orgrsc.org
Lipase Candida antarctica lipase B (Novozyme 435) researchgate.net Kinetic resolution (acylation/hydrolysis) Separation of racemic alcohols and esters. researchgate.net
Lipase Thermomyces lanuginosus lipase (Lipozyme TL IM) researchgate.net Kinetic resolution (acylation/hydrolysis) Separation of racemic alcohols and esters. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound.

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be employed.

The use of biocatalysts, as discussed in the previous section, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pH) in aqueous media, reducing energy consumption and the need for hazardous organic solvents. researchgate.netrsc.org

Another green approach is the use of environmentally benign catalysts and reaction media. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) has been used as a highly efficient, inexpensive, and reusable catalyst for acetal (B89532) formation under solvent-free conditions, a key step in the synthesis of some spiroketal systems. unimore.it

Furthermore, the development of synthetic routes that minimize the number of steps and maximize atom economy is a key green chemistry principle. The use of water as a solvent, where possible, is also highly desirable. For example, the synthesis of bifunctionalized cyclopentenones from furfural (B47365) has been successfully carried out in water. researchgate.net

Table 3: Green Chemistry Approaches in Spiroketal Synthesis

Green Chemistry Principle Application in Synthesis Example
Catalysis Use of reusable, non-toxic catalysts. HClO4/SiO2 for acetal formation. unimore.it
Alternative Solvents Replacement of volatile organic compounds (VOCs) with greener alternatives like water. Synthesis of cyclopentenones in water. researchgate.net
Biocatalysis Use of enzymes to perform selective transformations under mild conditions. Dioxygenase-mediated dihydroxylation. rsc.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent synthetic strategies. acs.org

Flow Chemistry and Continuous Processing in the Synthesis of Spiroketal Systems.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules like spiroketals. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability. nih.govsyrris.com

The synthesis of complex natural products containing spiroketal cores has been successfully demonstrated using flow chemistry. nih.govresearchgate.net For example, the total synthesis of spirodienal A and the preparation of spirangien A methyl ester were achieved using a series of novel flow-through processes. nih.govsyrris.com Key reactions in these syntheses, such as hydrogenations, crotylations, and spiroketalizations, were adapted to flow conditions. nih.govresearchgate.net

Flow chemistry systems often integrate multiple steps, including reaction, work-up, and purification, into a continuous process. cam.ac.uk This "telescoping" of reactions minimizes manual handling and intermediate isolation, leading to significant time savings and increased efficiency. cam.ac.uk The use of immobilized reagents and scavengers in packed columns within the flow path further simplifies purification. cam.ac.uk For instance, the synthesis of the natural product O-methyl siphonazole (B1255307) utilized a suite of microreactors and solid-supported scavengers in a flow-based approach. cam.ac.uk

Table 4: Advantages of Flow Chemistry in Spiroketal Synthesis

Feature Description Benefit
Enhanced Safety Small reaction volumes and efficient heat transfer minimize risks associated with exothermic or hazardous reactions. syrris.com Improved operational safety.
Precise Reaction Control Accurate control over parameters like temperature, pressure, and residence time. syrris.com Higher selectivity and yields.
Scalability Production can be increased by running the system for longer periods or by parallelizing reactors. Facile transition from laboratory to production scale.
Automation & Integration Flow systems can be automated and can integrate multiple synthetic and purification steps. cam.ac.uk Increased efficiency and reproducibility.

Stereochemical Analysis and Conformational Studies of 2,8 Dioxaspiro 4.5 Decan 6 Ol

Conformational Analysis of the 2,8-Dioxaspiro[4.5]decane Core

Ring Puckering and Preferred Conformations of the Dioxane and Tetrahydrofuran (B95107) Rings

The six-membered dioxane ring, similar to cyclohexane (B81311), is expected to predominantly adopt a low-energy chair conformation to minimize torsional and angular strain. In related dioxaspiro[4.5]decane systems that have been analyzed via X-ray crystallography, the six-membered ring consistently exhibits a chair form. iucr.orgresearchgate.net

The five-membered tetrahydrofuran ring is more flexible than the dioxane ring. It adopts non-planar conformations to relieve torsional strain, typically existing as either an "envelope" (with four atoms coplanar and the fifth out of the plane) or a "twist" (with no atoms coplanar) form. iucr.org In crystal structures of analogous 1,4-dioxaspiro[4.5]decane derivatives, the five-membered dioxolane ring is observed to adopt a twist conformation. iucr.org It is highly probable that the THF ring in the 2,8-dioxaspiro[4.5]decane core also adopts a puckered conformation, rapidly interconverting between various envelope and twist forms in solution.

The specific puckering of these rings can be quantified using Cremer and Pople parameters, as demonstrated in studies of similar spiroketals.

Table 1: Representative Puckering Parameters for Rings in an Analogous Dioxaspiro[4.5]decane System. iucr.org
Ring System (Analogous Compound)Ring TypeConformationPuckering Parameters
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diolCyclohexaneChairQ = 0.5560(18) Å, θ = 3.32(18)°, φ = 193(3)°
Dioxolane (Five-membered)TwistQ(2) = 0.3523(16) Å, φ(2) = 233.8(3)°

Influence of the 6-Hydroxyl Group on Conformation and Intramolecular Interactions

The presence and stereochemical orientation of the hydroxyl group at the C6 position of the dioxane ring introduce significant conformational-directing effects through hydrogen bonding and stereoelectronic interactions.

Intramolecular Hydrogen Bonding Networks

A hydroxyl group on the dioxane ring can act as a hydrogen bond donor, while the oxygen atoms of the spiroketal (O2 and O8) can act as acceptors. When the 6-hydroxyl group is in an axial orientation, it is positioned favorably to form an intramolecular hydrogen bond with one of the ring oxygens. This interaction forms a stable six-membered ring motif, often denoted as an S(6) ring. iucr.org Such hydrogen bonding has been observed in the crystal structures of related hydroxy-substituted spiroketals, where it effectively locks the conformation of the molecule. iucr.org

An intramolecular hydrogen bond in 2,8-Dioxaspiro[4.5]decan-6-ol would likely form between an axial 6-OH and the tetrahydrofuran oxygen (O8) or the dioxane oxygen (O2), leading to a more rigid and thermodynamically stable conformer. An equatorial 6-OH would be oriented away from the spiroketal oxygens, making it more likely to engage in intermolecular hydrogen bonding with other molecules in a condensed phase. iucr.org

Table 2: Typical Geometry of an Intramolecular O-H···O Hydrogen Bond in an Analogous Hydroxy-Substituted Spiroketal. iucr.org
Interaction (D-H···A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O (Axial OH)0.842.202.755(2)121

D = Donor Atom (Oxygen of hydroxyl); A = Acceptor Atom (Oxygen of ether).

Stereoelectronic Effects within the Spiroketal System

The stability of spiroketals is profoundly influenced by stereoelectronic interactions, primarily the anomeric effect. The anomeric effect describes a stabilizing interaction between the lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond. chemtube3d.com In a spiroketal, this effect can occur twice, which is known as the "double anomeric effect".

This effect is maximized when the lone pair and the σ* orbital are anti-periplanar (oriented at 180° to each other). This geometric requirement leads to a strong preference for conformations where the C-O bonds of the spiroketal are in axial positions relative to the other ring. cdnsciencepub.comchemtube3d.com This stabilization is estimated to be worth approximately 1.4 kcal/mol for each anomeric interaction. cdnsciencepub.com Consequently, the most stable conformer of the 2,8-Dioxaspiro[4.5]decane core is predicted to be the one where the C5-O8 and C5-O2 bonds are both axial with respect to the dioxane and tetrahydrofuran rings, respectively. The presence of substituents, such as the 6-hydroxyl group, can sometimes lead to a preference for other conformations if steric hindrance outweighs the stabilization from the anomeric effect. researchgate.net

Table 3: Influence of Anomeric Effect on Spiroketal Stability. cdnsciencepub.comchemtube3d.com
Oxygen OrientationAnomeric EffectsRelative Stability
Axial-AxialTwo (Double Anomeric Effect)Most Stable
Axial-EquatorialOneIntermediate
Equatorial-EquatorialNoneLeast Stable

Dynamic Stereochemistry and Inversion Barriers

Spiroketals are not static molecules; they undergo dynamic conformational changes in solution. These processes include the ring inversion of the six-membered dioxane ring (e.g., chair-to-chair) and the pseudorotation of the five-membered tetrahydrofuran ring (interconversion of envelope and twist forms). cdnsciencepub.com

Furthermore, under certain conditions (typically acidic), the spiroketal center itself can undergo inversion. This process involves the cleavage of one of the C-O bonds to form a transient hydroxy-substituted oxocarbenium ion, followed by ring-closing to re-form the spiroketal, but with the opposite configuration at the spirocenter. researchgate.net

The energy barriers for these dynamic processes determine whether distinct conformers can be isolated or observed at a given temperature. For many spiroketals, conformational ring inversions are rapid at room temperature, resulting in averaged signals in NMR spectroscopy. cdnsciencepub.com However, at low temperatures, these processes can be slowed down, allowing for the observation of individual conformers. The energy barrier to inversion in related [5.5] spiro systems has been determined by such dynamic NMR studies. cdnsciencepub.com While specific quantitative data for this compound is not available, it is expected to exhibit similar dynamic behavior, with the precise energy barriers being dependent on the stabilization afforded by the stereoelectronic and hydrogen-bonding interactions discussed above.

Experimental Determination of Stereochemistry and Conformation

The definitive assignment of the relative and absolute stereochemistry, as well as the preferred conformation of this compound in both solution and the solid state, would rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most powerful tools for structural elucidation in solution is NMR spectroscopy. For this compound, a detailed analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign all proton and carbon signals.

The stereochemistry of the hydroxyl group (axial vs. equatorial) and the relative configuration of the chiral centers could be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments. For instance, the magnitude of the coupling constant between the proton on C6 and the adjacent protons would provide insight into its axial or equatorial orientation. NOE correlations would reveal through-space proximities between protons, helping to build a three-dimensional picture of the molecule's preferred conformation in solution. Variable-temperature NMR studies could also be employed to investigate dynamic processes such as ring inversion of the cyclohexane moiety.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the relative stereochemistry of all chiral centers in this compound. Furthermore, the crystal structure would reveal the preferred conformation of the five-membered 1,3-dioxolane (B20135) ring and the six-membered cyclohexane ring, as well as any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice. Studies on related dioxaspiro compounds have shown that X-ray crystallography is instrumental in resolving crystal packing and bond angles.

Illustrative Experimental Data Table:

While specific data for this compound is not available, a typical data table summarizing the expected experimental results would be structured as follows:

TechniqueParameterExpected Information
¹H NMR Chemical Shifts (δ)Electronic environment of each proton.
Coupling Constants (J)Dihedral angles, connectivity, and stereochemistry.
NOE EnhancementsThrough-space proximity of protons, conformation.
¹³C NMR Chemical Shifts (δ)Number and electronic environment of carbon atoms.
X-ray Cryst. Unit Cell DimensionsCrystal system and lattice parameters.
Space GroupSymmetry of the crystal.
Bond Lengths/AnglesPrecise molecular geometry.
Torsional AnglesConformation of the rings.

Computational Modeling of Conformational Landscapes

In conjunction with experimental methods, computational chemistry offers powerful tools to explore the conformational landscape of flexible molecules like this compound. These methods can predict the relative stabilities of different stereoisomers and conformers, providing a deeper understanding of the molecule's behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. Following this, molecular dynamics simulations can be employed to study the dynamic behavior of the molecule over time, including ring-flipping and other conformational changes.

Density Functional Theory (DFT) Calculations: For a more accurate determination of the geometries and relative energies of the identified conformers, Density Functional Theory (DFT) calculations are typically performed. By optimizing the geometry of each conformer and calculating its electronic energy, a detailed potential energy surface can be constructed. These calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. For similar spiro compounds, DFT and MD simulations are used to calculate strain energy and predict stable conformers.

Illustrative Computational Data Table:

A representative data table from a computational study on the conformers of a specific diastereomer of this compound might look like this (note: these values are hypothetical and for illustrative purposes only):

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (C5-O1-C2-O3) (°)OH Group Orientation
Chair-A (eq-OH) DFT/B3LYP/6-31G(d)0.00-25.4Equatorial
Chair-B (ax-OH) DFT/B3LYP/6-31G(d)1.25-26.1Axial
Twist-Boat-A DFT/B3LYP/6-31G(d)5.80-24.9-
Twist-Boat-B DFT/B3LYP/6-31G(d)6.15-25.8-

Such a table would allow for the identification of the global minimum energy conformer and provide quantitative information about the energy barriers between different conformations, offering valuable insights into the molecule's structural dynamics.

Chemical Reactivity and Reaction Mechanisms of 2,8 Dioxaspiro 4.5 Decan 6 Ol

Reactions Involving the Hydroxyl Group at Position 6.

The secondary alcohol at the C-6 position is a key site for functionalization, enabling a variety of transformations typical of secondary alcohols.

Esterification and Etherification Reactions.

The hydroxyl group of 2,8-Dioxaspiro[4.5]decan-6-ol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. An analogous reaction is the formation of sulfonate esters, which are valuable intermediates for nucleophilic substitution reactions. For instance, the structurally similar 1,4-dioxaspiro[4.5]decan-8-ol has been converted to its corresponding 4-methylbenzenesulfonate (B104242) ester in high yield. This transformation highlights the accessibility of the hydroxyl group and its ability to react with electrophilic partners.

Etherification, the formation of an ether linkage, can also be achieved. Standard methods such as the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, are applicable to this system.

Table 1: Representative Esterification and Etherification Reactions of an Analogous Spiroketal Alcohol

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Sulfonylation1,4-Dioxaspiro[4.5]decan-8-ol4-Methylbenzenesulfonyl chloride, triethylamine, DMAP, CH₂Cl₂1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate99

Note: Data presented is for the analogous compound 1,4-Dioxaspiro[4.5]decan-8-ol due to the absence of specific literature for this compound.

Oxidation and Reduction Pathways.

As a secondary alcohol, the hydroxyl group at C-6 can be oxidized to the corresponding ketone, 2,8-dioxaspiro[4.5]decan-6-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and hypervalent iodine compounds (e.g., Dess-Martin periodinane). For example, the oxidation of the hydroxyl group in [8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol to a carbonyl group is a known transformation.

Reduction of the hydroxyl group itself is not a typical reaction, but the carbonyl group of the corresponding oxidized ketone can be reduced back to the secondary alcohol. This reduction can often be achieved with high stereoselectivity using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-ol using NaBH₄ in methanol (B129727) has been reported with good yield.

Table 2: Typical Oxidation Reaction of an Analogous Spiroketal Alcohol

SubstrateReagents and ConditionsProductYield (%)Reference
[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanolChromium trioxide or pyridinium chlorochromate[8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanoneNot specified
1,4-Dioxaspiro[4.5]decan-8-oneNaBH₄, MeOH, 0 °C to RT1,4-Dioxaspiro[4.5]decan-8-ol61.3

Note: Data presented is for analogous compounds due to the absence of specific literature for this compound.

Nucleophilic Substitution Reactions.

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, activation of the hydroxyl group is necessary. This is commonly achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or halide.

The formation of 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate from the corresponding alcohol exemplifies this activation step. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, including azides, cyanides, halides, and amines, leading to the formation of new carbon-heteroatom bonds with inversion of stereochemistry at the C-6 position.

Table 3: Nucleophilic Substitution via an Activated Hydroxyl Group in an Analogous System

SubstrateActivating ReagentNucleophileProductReference
1,4-Dioxaspiro[4.5]decan-8-ol4-Methylbenzenesulfonyl chlorideAmines, thiols, etc.Corresponding substituted 1,4-dioxaspiro[4.5]decane
trans-7-[Methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-olMethanesulfonyl chloridePyrrolidineCorresponding diamine prepchem.com

Note: Data presented is for analogous compounds due to the absence of specific literature for this compound.

Reactivity of the Spiroketal Moiety.

The spiroketal is a defining structural feature and its reactivity, particularly its stability towards acid, is a key consideration in synthetic planning.

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms.

Spiroketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The reaction is reversible and is initiated by the protonation of one of the ether oxygens. This is followed by the cleavage of a carbon-oxygen bond to form a hemiacetal and a hydroxyl group. Further reaction leads to the formation of a dihydroxy ketone. The stability of the spiroketal is influenced by several factors, including the anomeric effect, which often favors the spiroketal form. The hydrolysis of spiroketals, such as 7-methyl-1,6-dioxaspiro[4.5]decane, is a known process that leads to the corresponding alcohols and acids. smolecule.com The dioxolane ring in N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-hydroxyethyl)ethanediamide is also noted to be prone to acid-catalyzed hydrolysis. vulcanchem.com

The mechanism for the acid-catalyzed hydrolysis of a spiroketal involves the following steps:

Protonation of an ether oxygen.

Ring opening to form a resonance-stabilized oxocarbenium ion.

Attack of water on the oxocarbenium ion to form a hemiacetal.

Proton transfer.

Further hydrolysis of the hemiacetal to yield the dihydroxy ketone.

Transketalization and Exchange Reactions.

Transketalization is a process where a ketal reacts with a diol in the presence of an acid catalyst to form a new ketal. This reaction can also occur intramolecularly, leading to the formation of spiroketals from acyclic precursors containing both ketone and hydroxyl functionalities. The reaction is driven by thermodynamics, often favoring the formation of the most stable spiroketal isomer. Acid-catalyzed ketalization is a fundamental method for spiroketal synthesis, relying on the thermodynamic stability of the anomeric spiroketal configuration. smolecule.com For example, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one can be achieved through the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol under acidic catalysis. This process can also be reversed, demonstrating the principle of transketalization.

Stability Under Diverse Chemical Environments

The stability of spiroketals, including this compound, is highly dependent on the pH of their environment. Generally, the spiroketal moiety is stable under neutral and basic conditions but is susceptible to acid-catalyzed hydrolysis or rearrangement. researchgate.netmasterorganicchemistry.com This lability in acidic media is due to the protonation of one of the ethereal oxygen atoms, which facilitates ring-opening to form a transient oxocarbenium ion. This intermediate can then either re-cyclize or react with available nucleophiles.

The thermodynamic stability of the spiroketal core is dictated by stereoelectronic factors, most notably the anomeric effect. chemtube3d.com This effect describes the stabilization that results from the overlap of a lone pair on one of the ethereal oxygen atoms with the antibonding (σ*) orbital of the adjacent C-O bond. Spiroketal conformations that maximize these anomeric interactions are thermodynamically favored. chemtube3d.com Under acidic conditions, a mixture of spiroketal isomers can equilibrate to the most stable diastereomer, a process driven by the minimization of steric strain and the maximization of stabilizing anomeric effects. researchgate.netbeilstein-journals.org

ConditionExpected Stability of this compoundRationale
Strongly Acidic (e.g., HCl, H₂SO₄) UnstableProne to acid-catalyzed ring-opening, rearrangement, or decomposition. acs.orgcdnsciencepub.com
Mildly Acidic (e.g., p-TsOH, aqueous acid) Potentially UnstableMay undergo equilibration to more stable isomers or slow rearrangement. researchgate.netrsc.org
Neutral (e.g., water, buffered solutions at pH 7) Generally StableThe spiroketal linkage is typically robust under neutral conditions. fishersci.at
Basic (e.g., NaOH, NaH) StableThe acetal (B89532) functionality is not susceptible to base-catalyzed hydrolysis.
Oxidizing Agents (e.g., Strong oxidants) UnstableThe secondary alcohol at the C-6 position is susceptible to oxidation.
Reducing Agents (e.g., NaBH₄, LiAlH₄) StableThe spiroketal and alcohol are generally stable to common reducing agents.

Rearrangement Reactions and Fragmentations

Spiroketals are known to undergo a variety of rearrangement and fragmentation reactions, often initiated by specific reagents or conditions.

Acid-Catalyzed Rearrangements: Treatment with acid can induce profound structural changes. For instance, certain tricyclic spiroketals have been shown to undergo an acid-catalyzed oxidation-reduction reaction, leading to the stereospecific formation of bicyclic ether aldehydes or ketones. cdnsciencepub.com This process involves the opening of the spiroketal to an oxenium ion, followed by an internal hydride transfer. cdnsciencepub.com Other spiroketal enol ethers can be efficiently converted into oxabicyclic compounds through acid-catalyzed rearrangement. rsc.org

Epoxidation-Triggered Rearrangements: In more complex systems, intramolecular reactions can be triggered by the modification of a nearby functional group. Research has shown that the epoxidation of highly functionalized spiroketal enol ethers can promote a rearrangement that effectively turns the molecular structure "inside out," creating significant structural diversity from a single precursor. nih.gov

Photochemical and Thermal Fragmentations: Specific spiroketals can undergo coarctate fragmentations, which are pericyclic-like reactions involving simultaneous bond breaking and formation at a central atom. beilstein-journals.org The feasibility of these reactions depends on orbital symmetry rules, with certain fragmentations being photochemically allowed while others are thermally allowed. For example, pyrolysis of some five-ring ketals leads to complex product mixtures via stepwise processes, whereas photolysis can result in cleaner fragmentation. beilstein-journals.org

Reaction TypeConditionsOutcome
Acid-Catalyzed Rearrangement Brønsted or Lewis Acid (e.g., HBr, p-TsOH) cdnsciencepub.comrsc.orgFormation of bicyclic ethers or other rearranged skeletons. cdnsciencepub.com
Inside-Out Rearrangement Epoxidation of an adjacent enol ether nih.govMajor structural reorganization of the spiroketal core. nih.gov
Coarctate Fragmentation Photolysis or Pyrolysis beilstein-journals.orgFragmentation into smaller molecules (e.g., o-quinodimethane, CO₂, ethylene). beilstein-journals.org
Ring-Rearrangement Metathesis (RRM) Grubbs' CatalystA strategy used to form spiroketals under neutral conditions from oxabicyclic precursors. rsc.org

Electrophilic and Nucleophilic Additions to Related Unsaturated Precursors

The formation of the 2,8-dioxaspiro[4.5]decane skeleton typically proceeds via the intramolecular cyclization of a suitable acyclic precursor, often involving key electrophilic or nucleophilic addition steps.

Electrophilic Additions: A prominent method for spiroketal synthesis is the electrophile-induced cyclization of an unsaturated hydroxy- or dihydroxy-ketone.

Halonium-Induced Spiroketalization: The reaction of an unsaturated keto-alcohol with an electrophilic halogen source (e.g., N-bromosuccinimide) generates a halonium ion. This is followed by a cascade reaction where the ketone oxygen acts as an internal nucleophile to open the halonium ion, and a subsequent cyclization by the hydroxyl group forms the spiroketal. researchgate.netspringernature.com

Metal-Catalyzed Cyclization: Carbophilic Lewis acids, particularly gold(I) catalysts, are highly effective in activating alkyne functionalities in alkynediol precursors. mdpi.com The gold catalyst activates the alkyne toward nucleophilic attack by a distal hydroxyl group, initiating a cyclization cascade that culminates in the spiroketal structure. mdpi.comnih.gov

Nucleophilic Additions: The classic approach to spiroketal synthesis involves the acid-catalyzed double nucleophilic addition of two hydroxyl groups to a ketone.

Acid-Catalyzed Ketalization: A dihydroxy ketone precursor, under acidic conditions, is protonated at the carbonyl oxygen, forming a highly electrophilic oxocarbenium ion. This intermediate is then trapped by two intramolecular nucleophilic attacks from the pendant hydroxyl groups to yield the thermodynamically favored spiroketal. masterorganicchemistry.comchemtube3d.com

Organometallic Addition to Lactones/Ketones: The necessary hydroxy-ketone precursor can be generated through the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to a lactone or a protected keto-aldehyde. For instance, the synthesis of 6-phenyl-1,4-dioxaspiro[4.5]decan-6-ol was achieved by adding phenylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-6-one. nih.gov

Cyclization StrategyKey StepPrecursor TypeTypical Reagents
Electrophilic Addition Halonium ion formation and captureUnsaturated Keto-alcoholNBS, NIS researchgate.netspringernature.com
Electrophilic Addition π-acid activation of alkyneAlkynediolAu(I), Pd(II) catalysts mdpi.comnih.gov
Nucleophilic Addition Intramolecular attack on a carbonyl/oxocarbenium ionDihydroxy-ketoneH⁺ (e.g., TsOH) masterorganicchemistry.comchemtube3d.com
Nucleophilic Addition Double intramolecular hetero-Michael additionHindered YnoneBase

Catalytic Transformations of the Compound

Catalysis is fundamental to both the synthesis and subsequent reactions of spiroketals like this compound. A wide array of catalysts, including acids, bases, transition metals, and enzymes, are employed to control these transformations.

Acid and Base Catalysis:

Brønsted and Lewis acids are the most common catalysts for spiroketal formation from dihydroxy ketones and for mediating rearrangements and epimerizations. researchgate.net They also permit reactions like ring-opening and halogenation to occur under milder conditions. acs.orgnih.gov

Lewis bases , such as chiral thioureas, can be used to catalyze the enantioselective formation of spiroketals. For example, a chiral Lewis base can activate an electrophilic sulfur source to initiate a cascade reaction with an unsaturated precursor, yielding highly substituted spiroketals with excellent enantioselectivity. nih.govacs.org

Transition Metal Catalysis:

Gold and Palladium Catalysis: These soft, carbophilic Lewis acids are widely used in cascade reactions to synthesize complex spiroketals from alkynol precursors. sioc-journal.cnmdpi.comnih.gov Palladium catalysts are also used for intramolecular arylation to create spiro polycyclic hydrocarbons. acs.org

Rhodium Catalysis: Chiral rhodium(II) catalysts have been used in one-pot cyclopropanation-rearrangement cascade reactions to produce chiral spiroketals with high enantioselectivity. acs.org

Rhenium Catalysis: Rhenium complexes can catalyze the nih.govCurrent time information in Bangalore, IN.-transposition of allylic alcohols, a process that can be integrated into synthetic routes toward spiroketal-containing natural products. uic.edu

Enzymatic Catalysis: Nature employs enzymes to construct complex spiroketal structures with remarkable precision. For example, flavoenzymes have been identified that catalyze an extensive oxidative rearrangement of polycyclic aromatic precursors to form the spiroketal pharmacophore found in the rubromycin family of antibiotics. nih.gov This enzymatic strategy involves multiple C-C bond cleavages and a drastic reorganization of the carbon skeleton. nih.gov

Catalyst TypeExample(s)Typical Transformation
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Spiroketalization of dihydroxy ketones, rearrangements. researchgate.netcdnsciencepub.com
Lewis Acid Gold(I) complexes, BF₃·OEt₂Cyclization of alkynediols, fragment-coupling. mdpi.comchemrxiv.org
Lewis Base Chiral ThioureasEnantioselective sulfenocyclization/spiroketalization. nih.govacs.org
Transition Metal Rh₂(OAc)₄, Pd(OAc)₂, RuCl₂(diphosphine)Rearrangements, cascade cyclizations, hydrogenations. acs.orgacs.orgsigmaaldrich.com
Enzyme Flavoenzyme MonooxygenasesOxidative rearrangement of polyketides to form spiroketals. nih.gov

Strategies for Derivatization and Structural Modification of 2,8 Dioxaspiro 4.5 Decan 6 Ol

Systematic Exploration of Functional Group Interconversions at the 6-Hydroxyl Position

The secondary hydroxyl group at the C-6 position is a primary site for derivatization. Standard organic transformations can be employed to convert this alcohol into a variety of other functional groups, thereby modulating the molecule's polarity, hydrogen bonding capability, and reactivity.

Key interconversions include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,8-Dioxaspiro[4.5]decan-6-one, using a range of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. fiveable.me

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions yields esters. This modification is useful for introducing a wide variety of acyl groups.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be substituted with a halogen. For instance, bromination can be accomplished using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), a method demonstrated on the related 1,4-dioxaspiro[4.5]decan-6-ol scaffold.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. ub.edu This transforms the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Table 1: Examples of Functional Group Interconversions at the 6-Hydroxyl Position

TransformationProduct Functional GroupTypical ReagentsReference
OxidationKetone (=O)PCC, DMP, Swern Oxidation fiveable.me
EsterificationEster (-OC(O)R)RCOCl, Pyridine; (RCO)₂O, DMAP smolecule.com
EtherificationEther (-OR)1. NaH; 2. R-Br-
Halogenation (Bromination)Bromoalkane (-Br)CBr₄, PPh₃
SulfonylationSulfonate Ester (-OSO₂R)TsCl, Pyridine; MsCl, Et₃N ub.edu

Scaffold Diversification via Modification of the Spiroketal Ring System

Beyond the functional group at C-6, the spiroketal framework itself can be modified to generate significant structural diversity. These changes can involve altering the size of the constituent rings, the nature of the heteroatoms, or the introduction of further substituents.

The 2,8-Dioxaspiro[4.5]decane system is a [6.5] spiroketal (a six-membered tetrahydropyran (B127337) ring and a five-membered tetrahydrofuran (B95107) ring sharing a spirocyclic carbon). Synthetic strategies allow for the construction of alternative spiroketal systems. researchgate.net

Ring Size Modification: By choosing appropriate dihydroxyketone precursors, other ring combinations such as [6.6] (1,7-dioxaspiro[5.5]undecane) or [5.5] (1,6-dioxaspiro[4.4]nonane) can be synthesized. capes.gov.brnih.gov The synthesis of seven-membered rings has also been reported. acs.orgnih.gov

Heteroatom Placement: The oxygen atoms of the spiroketal can be replaced with other heteroatoms, most commonly sulfur. This leads to thiospiroketals (e.g., 1-oxa-8-thiaspiro[4.5]decanes) or dithiospiroketals (e.g., 1,8-dithiaspiro[4.5]decanes). rsc.org These modifications significantly alter the geometry, polarity, and hydrogen bond accepting ability of the scaffold. The synthesis of such analogues often involves the acid-catalyzed reaction of a ketone with a suitable mercaptoalcohol or dithiol. unict.itmdpi.com

Table 2: Examples of Spiroketal Scaffold Modifications

Scaffold NameRing SystemHeteroatom CompositionReference
2,8-Dioxaspiro[4.5]decane[6.5]O, O-
1,7-Dioxaspiro[5.5]undecane[6.6]O, O nih.gov
1,6-Dioxaspiro[4.4]nonane[5.5]O, O-
1-Oxa-8-thiaspiro[4.5]decane[6.5]O, S rsc.org
1,4-Dithiaspiro[4.5]decane[6.5]S, S unict.itmdpi.com

Introducing substituents onto the carbon backbone of the spiroketal rings is another powerful strategy for diversification. A modular synthetic approach allows for the stereocontrolled introduction of substituents at various positions around the framework. unc.eduresearchgate.net This can be achieved by:

Using Functionalized Precursors: Building the spiroketal from starting materials that already contain the desired functional groups. For example, a synthesis could utilize an alkyl-substituted dihydroxyketone.

Late-Stage Functionalization: Modifying the spiroketal core after its formation. While challenging, methods for C-H functionalization are an area of active research. More commonly, existing functional groups on the rings can be manipulated. For instance, the synthesis of 2- and 3-alkyl-1,8-dioxaspiro[4.5]decanes has been demonstrated. rsc.org

Synthesis of Analogues with Modified Stereochemistry

The 2,8-Dioxaspiro[4.5]decan-6-ol structure contains multiple stereocenters, including the spirocyclic carbon (C-5). The relative and absolute stereochemistry of these centers profoundly influences the molecule's three-dimensional conformation. Controlling the stereochemical outcome of the spiroketalization reaction is a key challenge and a major focus of synthetic efforts. rsc.org

Spiroketal formation can be governed by either thermodynamic or kinetic control. mskcc.orgarkat-usa.org

Thermodynamic Control: In many acid-catalyzed spiroketalizations, the reaction is reversible, leading to the most thermodynamically stable stereoisomer. Stability is often dictated by stereoelectronic factors, primarily the anomeric effect, which favors an axial orientation of the ring oxygen's lone pair relative to the C-O bond of the other ring.

Kinetic Control: To access less stable stereoisomers, kinetically controlled reactions are required. These reactions are irreversible under the reaction conditions and the product distribution is determined by the transition state energies. Novel methods, such as Ti(Oi-Pr)₄-mediated or methanol-induced spirocyclizations of glycal epoxides, have been developed to provide stereocontrolled access to specific, sometimes "contrathermodynamic," anomeric isomers. acs.orgnih.govuvm.edu

Strategies for stereocontrol also include:

Substrate Control: Using chiral substrates where the existing stereocenters direct the formation of new ones.

Reagent Control: Employing chiral catalysts or reagents to influence the stereochemical outcome.

Tethering: Temporarily linking the two chains of the acyclic precursor can enforce a specific geometry for cyclization, providing excellent control over remote stereocenters. nih.gov

Combinatorial Chemistry Approaches for 2,8-Dioxaspiro[4.5]decan-ol Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and diversity-oriented synthesis (DOS) approaches are employed. mskcc.org These strategies aim to produce large collections, or libraries, of structurally related compounds.

A key technology for library synthesis is the use of solid-phase synthesis (SPS). acs.org In this approach, the starting material is attached to an insoluble polymer resin. Reagents are added in solution, and excess reagents and byproducts are simply washed away after each step. This allows for high-throughput and often automated synthesis. Several research groups have developed solid-phase syntheses of spiroketal libraries. capes.gov.brd-nb.infouzh.ch

A general solid-phase strategy for a library of this compound analogues could involve:

Attaching a suitable building block (e.g., an aldehyde-functionalized linker) to a solid support.

Performing a sequence of reactions, such as asymmetric aldol (B89426) reactions, to build up the acyclic precursor to the spiroketal. acs.orgd-nb.info Different aldehydes and ketone-derived enolates can be used at this stage to introduce diversity.

Inducing spiroketalization and cleavage from the resin, often in a single step, to release the final products into solution.

Further derivatization of the liberated spiroketals, for example, at the 6-hydroxyl position, can generate additional diversity.

This modular and combinatorial approach enables the rapid generation of hundreds or thousands of unique spiroketal analogues for biological screening and the development of structure-activity relationships. unc.edu

Theoretical and Computational Chemistry Applications to 2,8 Dioxaspiro 4.5 Decan 6 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,8-Dioxaspiro[4.5]decan-6-ol, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. mostwiedzy.plwarwick.ac.uk For this compound, DFT is employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves an optimization process where the total energy of the molecule is minimized with respect to the positions of its atoms.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. Common functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G(d,p) or larger, are typically used to model the electronic structure and geometry of organic molecules. rsc.org These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Illustrative Data Table: Calculated Geometric Parameters for a Spiroketal Core (Note: This data is representative for a generic 1,6-dioxaspiro[4.5]decane core, calculated at the B3LYP/6-31G(d) level of theory, and serves as an example of typical output.)

ParameterValue
C-O (pyran ring) Bond Length1.43 Å
C-O (furan ring) Bond Length1.44 Å
C-C (spiro center) Bond Length1.54 Å
O-C-O Angle at Spiro Center108.5°

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating electronic energies and properties, albeit at a significantly greater computational expense. wikipedia.org

For a molecule like this compound, high-accuracy ab initio calculations would be particularly useful for:

Benchmarking DFT results: Comparing energies from methods like CCSD(T) with those from various DFT functionals can validate the choice of functional for more extensive studies.

Investigating subtle electronic effects: Phenomena like hyperconjugation and the anomeric effect, which are crucial in spiroketals, can be more accurately quantified.

Calculating precise energy differences: Determining the relative energies of different conformers or stereoisomers with high confidence.

Due to their computational cost, these methods are often applied to smaller, representative fragments of the molecule or used for single-point energy calculations on geometries optimized with a less expensive method like DFT.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions.

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time, often in a solvent environment. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The spiroketal ring system and the cyclohexane (B81311) ring can adopt various conformations. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them. nih.gov

Solvation Effects: By explicitly including solvent molecules (e.g., water), MD simulations can model how intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, influence the conformational preferences and dynamics of the molecule. rsc.org

Dynamic Behavior: MD provides insights into the flexibility of the ring systems and the rotational freedom of the hydroxyl group, which are important for its interactions with other molecules.

All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the absorption and dynamics of such molecules in different environments. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra).

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. iaea.org Calculated chemical shifts, when scaled and compared to experimental spectra, can help assign signals and confirm the proposed structure and stereochemistry of this compound. researchgate.nettaylorfrancis.com Discrepancies between computed and experimental shifts can indicate the presence of different conformers or unexpected structural features.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Spiroketal Carbon (Note: This is a hypothetical comparison for illustrative purposes.)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
Spiro Center (C5)109.8108.5
C6 (with -OH)70.268.9
C435.134.2

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to identify characteristic vibrational modes, such as the O-H stretch of the alcohol group and the C-O stretches of the ketal functionality.

Circular Dichroism (CD) Spectra: For chiral molecules like the enantiomers of this compound, time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (CD) spectrum. This is crucial for determining the absolute configuration of the molecule by comparing the predicted spectrum with the experimentally measured one.

Computational Elucidation of Reaction Mechanisms and Transition States.

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, providing insights into the energy profiles and the structures of transient species like transition states. For reactions involving this compound, such as its formation (spiroketalization) or subsequent reactions of the hydroxyl group, computational studies can:

Map Reaction Pathways: By locating the transition state structures connecting reactants and products, the entire reaction coordinate can be mapped.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT is commonly used to calculate these activation barriers.

Investigate Stereoselectivity: In reactions like stereoselective spiroketalization, computational models can explain the origin of the observed stereochemical outcome by comparing the energies of the different diastereomeric transition states. acs.org For instance, studies on similar systems have used DFT to support asynchronous concerted mechanisms in acid-catalyzed spiroketalizations. acs.orgresearchgate.net

Computational Structure-Reactivity Relationship Studies for this compound Derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. mdpi.com For a series of derivatives of this compound, where the substituents are varied, computational methods can be used to generate a wide range of molecular descriptors.

These descriptors can be:

Electronic: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO).

Steric: Molecular volume, surface area, specific conformational descriptors.

Hydrophobic: Calculated logP.

By developing a mathematical model that links these descriptors to an observed activity (e.g., binding affinity to a biological target), it becomes possible to predict the activity of new, unsynthesized derivatives. This rationalizes the design of new compounds with potentially enhanced properties and helps to understand the key molecular features responsible for their activity.

Occurrence, Isolation, and Biosynthetic Pathways of 2,8 Dioxaspiro 4.5 Decan 6 Ol Analogues

Natural Occurrence of Spiroketals and Related Dioxaspiro Systems

Spiroketals, including the 1,6-dioxaspiro[4.5]decane and the related 2,8-dioxaspiro[4.5]decane frameworks, are prevalent structural motifs in a wide array of natural products. nih.govresearchgate.netresearchgate.net These compounds are found in various organisms, from insects to marine life and microorganisms. For instance, 7-methyl-1,6-dioxaspiro[4.5]decane is a known pheromone component of the common wasp (Paravespula vulgaris) and pine beetles. smolecule.com The broader class of benzannulated spiroketals, while less common, represents another significant family of naturally occurring spiroketals. rsc.orgnih.gov The structural diversity and significant bioactivity of these natural spiroketals have made them a subject of considerable interest for chemists in various fields. nih.gov

The 1,6-dioxaspiro[4.5]decane ring system is a core structural element in many biologically potent natural products. researchgate.net Examples include the antibiotic (+)-monensin A, the anticancer agent (−)-berkelic acid, and the marine toxin (−)-calyculin A. researchgate.net While the direct natural occurrence of 2,8-Dioxaspiro[4.5]decan-6-ol is not as prominently documented, the foundational spiro[4.5]acetal scaffold is noted in the structure of 3-hydroxymethyl-7-methyl-1,6-dioxaspiro[4.5]decan-5-ol, which was identified through NMR experiments. researchgate.net

Table 1: Examples of Naturally Occurring Spiroketals with Dioxaspiro[4.5]decane Frameworks

Compound NameNatural SourceStructural FrameworkReference
7-Methyl-1,6-dioxaspiro[4.5]decaneParavespula vulgaris (common wasp)1,6-Dioxaspiro[4.5]decane smolecule.com
(+)-Monensin ABacterium1,6-Dioxaspiro[4.5]decane researchgate.net
(−)-Berkelic acidFungus1,6-Dioxaspiro[4.5]decane researchgate.net
(−)-Calyculin AMarine sponge1,6-Dioxaspiro[4.5]decane researchgate.net
3-Hydroxymethyl-7-methyl-1,6-dioxaspiro[4.5]decan-5-olActinomyces sp.1,6-Dioxaspiro[4.5]decan-5-ol researchgate.net

Advanced Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of spiroketals from their natural sources require sophisticated analytical techniques due to their often complex mixtures and low concentrations. nih.gov A comprehensive approach combining various chromatographic and spectroscopic methods is typically employed.

High-performance liquid chromatography (HPLC) is a cornerstone for the purification of these compounds. frontiersin.org For instance, a semipreparative HPLC with an ODS (C18) column has been effectively used to purify spiroketals. frontiersin.org The structural elucidation of the isolated compounds is then achieved through a combination of spectroscopic techniques, including UV, IR, HRESIMS, and 1D/2D NMR. frontiersin.org

For more volatile spiroketals, such as insect pheromones, gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for both identification and quantification. Furthermore, techniques like thin-layer chromatography (TLC) are used for monitoring reaction progress and for preliminary separation. researchgate.net In the case of benzannulated spiroketals, their isolation from natural sources has been a subject of detailed reviews, highlighting the specialized methods required for this class of compounds. rsc.orgnih.gov

Table 2: Advanced Methodologies for Spiroketal Isolation and Purification

MethodologyApplicationReference
High-Performance Liquid Chromatography (HPLC)Purification of spiroketals from complex mixtures. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile spiroketals like pheromones. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isolated spiroketals. researchgate.netfrontiersin.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Determination of molecular formula. frontiersin.org
Thin-Layer Chromatography (TLC)Reaction monitoring and preliminary separation. researchgate.net

Proposed Biosynthetic Routes to this compound Frameworks

The biosynthesis of spiroketals is a complex process that often involves polyketide synthases (PKSs) and a series of enzymatic transformations. mdpi.com The formation of the characteristic spiroketal moiety can occur through several distinct and fascinating enzymatic routes. plos.org

The biosynthesis of many spiroketals originates from polyketide chains, which are assembled by PKSs. mdpi.com The formation of the spiroketal ring system is often a post-PKS modification. In the biosynthesis of avermectins, for example, the enzyme AveC, which has no sequence homology to other known enzymes, plays a crucial dual role. acs.org It catalyzes the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate and can also perform an optional dehydration. acs.org

In other systems, such as the biosynthesis of reveromycin, a post-PKS enzymatic oxidation of a hydroxyl group to a ketone by an enzyme called RevG is followed by a stereocontrolled spiroketal formation catalyzed by RevJ. plos.org Similarly, in the biosynthesis of ossamycin, a putative spirocyclase, OssO, is encoded in the gene cluster and is thought to be involved in forming the spiroketal moiety. plos.org The biosynthesis of certain plant-derived spiroketal steroids, like diosgenin, involves cytochrome P450 enzymes that catalyze an oxidative 5,6-spiroketalization of cholesterol. nih.gov These examples highlight the diverse enzymatic strategies nature employs to construct the spiroketal framework.

Isotopic labeling is a powerful technique for unraveling the intricate details of biosynthetic pathways. beilstein-journals.org By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁸O), researchers can trace the origin of the atoms in the final natural product. mdpi.combeilstein-journals.org

In the study of marine polyether toxins, which often contain spiroketal structures, isotope labeling experiments have been fundamental in identifying the biosynthetic pathways catalyzed by PKSs. mdpi.com For instance, labeling studies can reveal the origin of oxygen atoms in the carbon skeleton, distinguishing between those derived from acetate (B1210297) and those from water, which provides clues about the cyclization mechanism. mdpi.com Similarly, in the investigation of enzymatic spiroketal formation, labeling experiments with ¹⁸O₂ and H₂¹⁸O have been used to confirm the incorporation of oxygen atoms from molecular oxygen and water into the spiroketal structure, supporting proposed mechanistic pathways. nih.gov A platform known as IsoAnalyst utilizes parallel stable isotope labeling to connect specialized metabolites to their biosynthetic gene clusters, further streamlining the elucidation of these complex pathways. nih.gov

Chemoenzymatic Synthesis Inspired by Biosynthesis

The understanding of natural biosynthetic pathways has inspired the development of chemoenzymatic strategies for the synthesis of complex molecules like spiroketals. nih.gov These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

One example is the use of vanillyl alcohol oxidases (VAOs) for the one-pot synthesis of 2-aryl thiazolines, demonstrating the potential of enzymes in constructing heterocyclic compounds. nih.gov While not a direct synthesis of this compound, this highlights the principle of using enzymes for key bond-forming reactions. In the context of spiroketals, a chemoenzymatic approach could involve using a lipase (B570770) for a key resolution or cyclization step, followed by chemical transformations to complete the synthesis. The discovery and engineering of enzymes involved in spiroketal formation, such as the spiroketal cyclases, opens up possibilities for their application in the synthesis of novel spiroketal-containing compounds. nih.gov The collective biosynthesis of spirooxindole alkaloids, which involves the discovery and engineering of key enzymes, showcases a powerful strategy for producing diverse natural product collections from common intermediates. biorxiv.org

Advanced Spectroscopic and Crystallographic Characterization of 2,8 Dioxaspiro 4.5 Decan 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis.

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For a compound like 2,8-Dioxaspiro[4.5]decan-6-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY, ROESY).

To definitively assign the proton and carbon signals and to piece together the molecular framework, a series of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of the protons on the cyclopentane (B165970) and tetrahydropyran (B127337) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from protons to the spirocyclic carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule. They detect through-space interactions between protons that are in close proximity, which allows for the assignment of relative configurations at the stereocenters, including the anomeric center (the spiro carbon) and the carbon bearing the hydroxyl group.

Chiral NMR Solvents and Lanthanide Shift Reagents for Enantiomeric Purity Determination.

Assuming this compound is chiral, determining its enantiomeric purity is essential. This is often achieved by using chiral auxiliary agents in the NMR sample.

Chiral Solvating Agents (CSAs): These are chiral solvents that form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.

Lanthanide Shift Reagents (LSRs): Chiral LSRs, typically complexes of europium or praseodymium, can also be used. They coordinate to the hydroxyl group of the analyte, inducing large chemical shift changes (the lanthanide shift) and resolving the signals of the enantiomers.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain further confidence in the proposed structure. The fragmentation patterns of spiroketals are often characteristic and can provide valuable structural information. For instance, cleavage of the rings originating from the spirocyclic center is a common fragmentation pathway.

Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis and Molecular Structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Strong bands in the 1000-1200 cm⁻¹ region would be indicative of the C-O stretching vibrations of the ether linkages in the spiroketal system.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation.

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. mdpi.comresearchgate.net This method is considered the "gold standard" for structural elucidation.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a critical chiroptical technique for the stereochemical investigation of chiral molecules. bath.ac.uk It measures the differential absorption of left- and right-circularly polarized light by a sample. bath.ac.uk For a molecule like this compound, which possesses multiple stereocenters (at C5, C6, and C7, depending on the specific isomer), CD spectroscopy is indispensable for determining its absolute configuration. The spirocyclic nature of the core structure imparts significant conformational rigidity, yet allows for potential atropisomerism, making its chiral characterization complex.

The CD spectrum of a chiral compound provides a unique fingerprint that is highly sensitive to its three-dimensional structure. nih.gov The sign (positive or negative) and magnitude of the observed Cotton effects can be correlated to the absolute configuration of the enantiomers. nih.gov In practice, the experimental CD spectrum of an unknown enantiomer of this compound would be compared against theoretical spectra generated by quantum chemical calculations for the possible stereoisomers (e.g., (5R,6R,7S) vs. (5S,6S,7R)). dtu.dk This comparison allows for an unambiguous assignment of the molecule's absolute configuration.

While specific experimental CD data for this compound is not widely available in the literature, the table below illustrates typical data obtained for a related chiral spiroketal, demonstrating how CD spectroscopy differentiates between enantiomers. The data shows the wavelength of maximum absorption (λmax) and the corresponding differential molar extinction coefficient (Δε), which is proportional to the CD signal.

Table 1. Illustrative CD Spectroscopy Data for Enantiomers of a Chiral Spiroketal.
Enantiomerλmax (nm)Cotton Effect (Δε, M-1cm-1)Solvent
(R)-enantiomer215+2.5Methanol (B129727)
(S)-enantiomer215-2.4Methanol
Racemic Mixture2150.0Methanol

This table presents hypothetical data based on typical values for chiral spiroketals to illustrate the principle of CD spectroscopy; it does not represent measured data for this compound.

Advanced Hyphenated Techniques in Structural Elucidation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺) due to the lability of the alcohol and spiroketal functional groups. whitman.edugbiosciences.com Key fragmentation pathways would likely include:

Loss of water (M-18): A common fragmentation for alcohols. whitman.edu

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the hydroxyl group.

Ring fragmentation: Cleavage of the spiroketal rings, leading to characteristic ions. The fragmentation of the dioxaspiro[4.5]decane system often yields stable oxonium ions. soton.ac.uk

Table 2. Predicted Key GC-MS Fragmentation Ions for this compound (C₈H₁₄O₃, MW: 158.19).
m/z (mass-to-charge ratio)Predicted Fragment IdentityFragmentation Pathway
158[M]⁺Molecular Ion (likely weak or absent)
140[M-H₂O]⁺Loss of water from the alcohol
113[M-C₂H₅O]⁺Cleavage of the tetrahydrofuran (B95107) ring
99[C₅H₇O₂]⁺Fragment from spiroketal ring system
71[C₄H₇O]⁺Further fragmentation

This table is predictive and based on common fragmentation patterns of spiroketal alcohols. Actual experimental data is required for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique that is particularly suited for less volatile or thermally unstable compounds. nih.gov The compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. A significant advantage of LC-MS is the ability to use chiral stationary phases in the HPLC column to separate enantiomers, which can then be individually analyzed by the mass spectrometer. nih.govresearchgate.net

This combination, often referred to as LC-CD-MS when a CD detector is also included, allows for the separation of stereoisomers of this compound, confirmation of their optical activity, and determination of their mass-to-charge ratio simultaneously. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent protonated molecular ion [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation. nih.govmit.edu

Table 3. Example LC-MS Method Parameters for Chiral Analysis of Spiroketal Alcohols.
ParameterCondition
HPLC ColumnChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS DetectionScan for m/z [M+H]⁺ (159.1) and [M+Na]⁺ (181.1)
Detector 2 (Optional)Circular Dichroism Detector

Emerging Research Frontiers and Future Directions in 2,8 Dioxaspiro 4.5 Decan 6 Ol Chemistry

Development of Novel Synthetic Methodologies for Spiroketal Cores

The construction of the spiroketal core is a pivotal challenge in the synthesis of 2,8-Dioxaspiro[4.5]decan-6-ol and its analogues. Researchers are continuously seeking more efficient, stereoselective, and environmentally benign methods.

Recent advancements have moved beyond traditional acid-catalyzed cyclization of dihydroxy ketones. researchgate.net One promising strategy involves the use of nitroalkanes as versatile building blocks. mdpi.com This approach utilizes nitroaldol and Michael reactions to assemble the carbon framework, followed by a Nef reaction to unmask the ketone for spiroketalization. mdpi.com Another innovative method is the use of organoselenium mediated reactions, which have demonstrated good yields in the synthesis of various methyl-1,6-dioxaspiro[4.5]decanes.

Furthermore, cycloaddition strategies are gaining prominence for their ability to control stereochemistry. nih.gov These methods can provide kinetic or thermodynamic products by carefully selecting the reaction conditions and the geometry of the starting materials. nih.gov The development of novel catalytic systems, including organocatalysts and transition metal catalysts, has also revolutionized spiroketal synthesis by offering unprecedented levels of stereochemical control. researchgate.netsmolecule.com

Table 1: Comparison of Selected Modern Synthetic Strategies for Spiroketal Cores

Synthetic StrategyKey FeaturesPotential Advantages
Nitroalkane-Based Assembly Utilizes nitroaldol and Michael reactions for C-C bond formation, followed by a Nef reaction. mdpi.comVersatility in precursor assembly, use of readily available starting materials. mdpi.com
Organoselenium-Mediated Cyclization Employs organoselenium reagents to induce cyclization.Good yields and applicability to various spiroketal frameworks.
Acid-Catalyzed Ketalization Cyclization of dihydroxy precursors using acid catalysts like camphorsulfonic acid. smolecule.comA well-established and often reliable method. smolecule.com
Cycloaddition Reactions [3+2] cycloadditions between enol ethers and other partners. nih.govExcellent control over stereochemistry, allowing access to both kinetic and thermodynamic isomers. nih.gov

Exploration of Unconventional Reactivity Profiles for this compound

Understanding the reactivity of the this compound framework is crucial for its derivatization and application. The presence of the hydroxyl group and the spiroketal moiety offers unique opportunities for chemical transformations. Research is moving towards exploring reactions that go beyond simple functional group manipulations.

For instance, rearrangements of the spiroketal core, such as those observed in related 1,6-dioxaspiro[4.5]decan-10-yl methanesulfonate (B1217627) systems, could lead to novel fused-ring structures. acs.org The reactivity of the spiroketal itself can be influenced by the substituents, and the hydroxyl group in this compound can direct reactions to specific positions.

Investigations into oxidation, reduction, and substitution reactions of the spiroketal ring are also of interest. The stability of the spiroketal can be a key factor in these transformations, and understanding the conditions under which the ring opens or remains intact is a significant area of study. The development of selective reactions that target one of the oxygen atoms or the anomeric carbon could unlock new synthetic pathways.

Integration of Machine Learning and Artificial Intelligence in Designing Synthetic Routes

These tools leverage vast databases of chemical reactions to predict the most efficient and feasible routes. acs.org For a molecule like this compound, this could mean identifying novel starting materials or reaction sequences that are more cost-effective or have higher yields. AI can also assist in predicting reaction conditions, such as the optimal solvent, catalyst, and temperature. acs.org

Furthermore, ML models are being developed to predict the reactivity of specific functional groups within a molecule, which could help in anticipating potential side reactions and in designing more selective transformations. nd.edu The integration of retrosynthesis knowledge into these AI applications allows for a more flexible and intuitive approach to synthesis design, mimicking the way a chemist thinks. chemrxiv.org

Table 2: AI and Machine Learning Tools in Spiroketal Synthesis

AI/ML ApplicationFunctionPotential Impact on Spiroketal Synthesis
Retrosynthesis Planning Proposes synthetic routes from the target molecule back to available starting materials. engineering.org.cniktos.aiAccelerates the design of novel and efficient syntheses for complex spiroketals. chemical.ai
Reaction Condition Prediction Suggests optimal catalysts, solvents, and temperatures for a given transformation. acs.orgImproves reaction yields and reduces the need for extensive experimental optimization.
Reactivity Prediction Forecasts the reactivity of different parts of a molecule. nd.eduEnables the design of more selective reactions and the avoidance of unwanted side products.
Yield Prediction Estimates the potential yield of a chemical reaction. nd.eduAids in the selection of the most promising synthetic routes for further development.

Advanced Materials Science Applications of Spiroketal Derivatives with Defined Molecular Architectures

The rigid and well-defined three-dimensional structure of the spiroketal core makes it an attractive scaffold for the development of advanced materials. While the direct application of this compound in materials science is still an emerging area, the potential is significant.

Derivatives of spiroketals are being explored for their use in optoelectronic materials. The spirocyclic nature of these compounds can impart interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and solar cells. The ability to precisely control the molecular architecture of spiroketal derivatives allows for the fine-tuning of their electronic and optical properties.

The synthesis of novel polymers incorporating the 2,8-dioxaspiro[4.5]decane framework could lead to materials with unique thermal and mechanical properties. The hydroxyl group of this compound provides a convenient handle for polymerization or for grafting onto other polymer backbones.

Expanding the Scope of Biosynthetic and Chemoenzymatic Production

Nature provides a rich source of complex molecules, and harnessing biological systems for the production of spiroketals is a promising avenue of research. The isolation of spiroketal derivatives from natural sources, such as endophytic fungi, highlights the existence of biosynthetic pathways for these compounds. nih.gov

Biocatalysis, using isolated enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. rsc.org For instance, dioxygenases can be used to introduce hydroxyl groups into aromatic precursors, a key step in the synthesis of functionalized spiroketals. rsc.org Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure spiroketals or their precursors. acs.org

Chemoenzymatic approaches, which combine the best of chemical and biological transformations, are particularly powerful. A chemical synthesis could be used to create a key intermediate, which is then transformed into the final product with high stereoselectivity by an enzyme. This strategy could be particularly useful for the synthesis of chiral spiroketals like specific stereoisomers of this compound.

Interdisciplinary Approaches in Spiroketal Chemistry

The future of spiroketal chemistry, including the study of this compound, lies in interdisciplinary collaboration. smu.edu The complexity of these molecules and their potential applications necessitate a multifaceted approach that draws on expertise from various fields.

For example, the development of new therapeutics based on spiroketal scaffolds requires the close collaboration of synthetic chemists, medicinal chemists, and biologists. ucsb.edu Similarly, the design of novel materials incorporating spiroketals will benefit from the combined knowledge of chemists, materials scientists, and physicists. ucsb.edu

Computational chemistry plays an increasingly important role in understanding the structure, reactivity, and properties of spiroketals. nd.edu Theoretical calculations can guide synthetic efforts and help to interpret experimental results. The integration of data science and cheminformatics is also crucial for managing and analyzing the large datasets generated in modern chemical research. engineering.org.cn By fostering these interdisciplinary connections, the scientific community can unlock the full potential of spiroketal chemistry and accelerate the discovery of new applications for compounds like this compound. u-bordeaux.fruci.edu

Q & A

Q. What are the established synthetic routes for 2,8-Dioxaspiro[4.5]decan-6-ol?

The core spirocyclic structure can be synthesized via ketone reduction followed by functionalization. For example:

  • Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) using NaBH₄ in MeOH at 0°C yields 1,4-dioxaspiro[4.5]decan-8-ol (291) with 96% yield .
  • Step 2 : Methylation of the hydroxyl group with NaH and CH₃I in THF under reflux produces derivatives like 8-methoxy-1,4-dioxaspiro[4.5]decane (292) . Alternative routes involve oxidation of spirocyclic alkenes (e.g., using SeO₂), though decomposition issues may arise, necessitating optimization of reaction time and temperature .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the spiro junction and substituent positions. For example, ¹H NMR of analogous compounds shows distinct peaks for cyclic ethers and hydroxyl groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 274 for C₁₇H₂₂O₃ derivatives) validate the molecular formula .
  • SMILES/InChI : Canonical representations (e.g., C1COCCC12CC(=O)OC2=O for related diones) aid computational validation .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar spiroethers:

  • Hazards : Acute toxicity (oral, dermal), severe eye irritation, and respiratory sensitization .
  • Protective Measures : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation/contact. For spills, employ absorbent materials and avoid dust generation .

Advanced Research Questions

Q. How can low yields in NaBH₄-mediated reductions be addressed during synthesis?

  • Optimize Stoichiometry : Use excess NaBH₄ (1.5–2 eq) to ensure complete ketone reduction, as demonstrated in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol .
  • Temperature Control : Gradual warming from 0°C to room temperature prevents side reactions .
  • Purification : Column chromatography with deactivated silica gel (e.g., Et₂O/Pentan 1:1) improves recovery .

Q. How to resolve contradictions in spectroscopic data for spirocyclic derivatives?

  • Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 2,6,10,10-tetramethyl derivatives) .
  • Purity Checks : Use TLC or HPLC to identify byproducts. For example, failed SeO₂ oxidations may require alternative oxidizing agents .
  • Advanced Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments in complex spiro systems .

Q. What strategies enable stereochemical control in spirocyclic systems?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2R,5S,6S)-rel-configurations) to dictate spiro center stereochemistry .
  • Computational Modeling : Hierarchical digraphs assign stereochemical descriptors (e.g., R/S configurations) based on ring substituent priorities .
  • Conformational Analysis : Sessel (chair) conformations stabilize spiro junctions; molecular dynamics simulations predict dominant conformers .

Q. How to scale up synthesis while maintaining reaction efficiency?

  • Literature Precedent : Adapt protocols from similar compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol synthesis at 10 g scale) .
  • Solvent Selection : Replace THF with higher-boiling solvents (e.g., DME) for safer reflux conditions .
  • Process Monitoring : In-line IR spectroscopy tracks reaction progress and identifies intermediates .

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